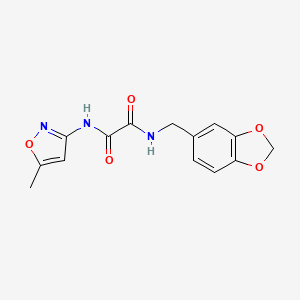
N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide, also known as BDBM, is a chemical compound that has gained attention in the scientific community due to its potential use in drug development.
Mécanisme D'action
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide is not fully understood. However, it has been proposed that this compound exerts its anticonvulsant and neuroprotective effects by modulating the activity of N-methyl-D-aspartate (NMDA) receptors and reducing oxidative stress (Wang et al., 2017). This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB) in a mouse model of acute lung injury (Liu et al., 2019).
Biochemical and Physiological Effects:
This compound has been reported to have a variety of biochemical and physiological effects. In addition to its anticonvulsant, neuroprotective, and anti-inflammatory properties, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF) and reduce the expression of pro-apoptotic proteins in rats with TBI (Wang et al., 2018). This compound has also been shown to reduce the levels of malondialdehyde (MDA) and increase the activity of superoxide dismutase (SOD) in the brain, indicating a reduction in oxidative stress (Wang et al., 2017).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide is its potential use in drug development for the treatment of neurological disorders and inflammatory diseases. However, one limitation is the lack of studies on the toxicity and pharmacokinetics of this compound. Further research is needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide. One area of interest is the potential use of this compound as a treatment for Alzheimer's disease. Research has shown that this compound can reduce the accumulation of beta-amyloid and improve cognitive function in a mouse model of Alzheimer's disease (Wang et al., 2019). Another area of interest is the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of other neurological disorders and inflammatory diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential for use in drug development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed. Further research is needed to determine the safety and efficacy of this compound in humans and to explore its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves the reaction of 3,4-methylenedioxybenzaldehyde with 5-methyl-3-aminooxazole in the presence of acetic acid and acetic anhydride. The resulting product is then treated with ethylenediamine to yield this compound. This synthesis method has been reported in a research article by Wang et al. (2017).
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide has been studied for its potential use in drug development. It has been reported to have anticonvulsant, neuroprotective, and anti-inflammatory properties. Research has shown that this compound can protect against seizures induced by pilocarpine and kainic acid in animal models (Wang et al., 2017). This compound has also been shown to reduce brain damage and improve neurological function in rats with traumatic brain injury (TBI) (Wang et al., 2018). Additionally, this compound has been found to have anti-inflammatory effects in a mouse model of lipopolysaccharide-induced acute lung injury (Liu et al., 2019).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-8-4-12(17-22-8)16-14(19)13(18)15-6-9-2-3-10-11(5-9)21-7-20-10/h2-5H,6-7H2,1H3,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZESCVYGVWPIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

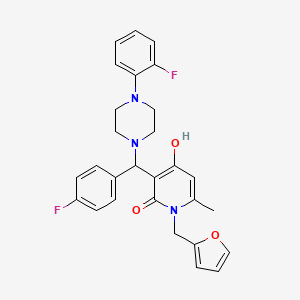

![N-[4-(tert-butylsulfamoyl)phenyl]propanamide](/img/structure/B2456197.png)

![(R)-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride](/img/structure/B2456204.png)
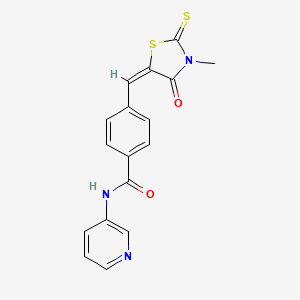
![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2456208.png)
![2-(2-(1-allyl-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2456209.png)
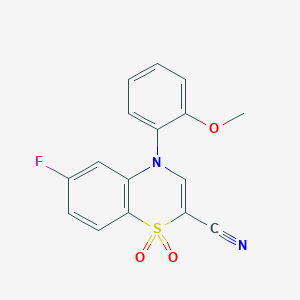
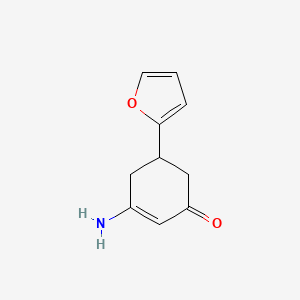
![2-[N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B2456214.png)
![N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2456215.png)
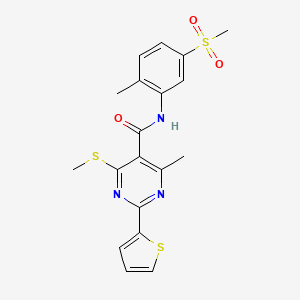
![2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2456217.png)